molecular formula C3H6Cl2N4 B1457398 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride CAS No. 1390655-05-6

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Cat. No.: B1457398
CAS No.: 1390655-05-6
M. Wt: 169.01 g/mol
InChI Key: YOQNRXMLTVAJDB-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the empirical formula C3H6Cl2N4 and a molecular weight of 169.01 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation reactions can produce triazole oxides .

Scientific Research Applications

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNRXMLTVAJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390655-05-6
Record name 1H-1,2,4-Triazol-5-amine, 3-chloro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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